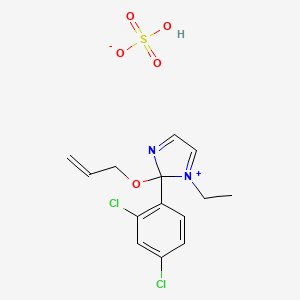
Einecs 281-291-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 281-291-3 is a useful research compound. Its molecular formula is C14H16Cl2N2O5S and its molecular weight is 395.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
The preparation methods for Einecs 281-291-3 would typically involve synthetic routes and reaction conditions specific to its chemical structure. Industrial production methods often include large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Unfortunately, detailed synthetic routes and reaction conditions for this compound were not found in the search results .
Análisis De Reacciones Químicas
Einecs 281-291-3, like many chemical substances, can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions would depend on the functional groups present in the compound. Major products formed from these reactions would also be determined by the chemical structure of this compound .
Aplicaciones Científicas De Investigación
Einecs 281-291-3 has applications in various fields of scientific research, including chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it could be studied for its potential biological activity or therapeutic effects. Industrial applications might include its use in the production of materials, chemicals, or pharmaceuticals .
Mecanismo De Acción
The mechanism of action of Einecs 281-291-3 would involve its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other proteins, leading to a biological response. The exact mechanism would depend on the chemical structure and properties of this compound .
Comparación Con Compuestos Similares
Einecs 281-291-3 can be compared with other similar compounds listed in the EINECS inventory. Similar compounds would have comparable chemical structures and properties, but this compound may have unique features that make it distinct. The specific similar compounds were not identified in the search results .
Conclusion
This compound is a chemical substance with various applications in scientific research and industry. While detailed information on its preparation methods, chemical reactions, and mechanism of action is limited, it remains an important compound within the EINECS inventory.
Propiedades
Número CAS |
83918-57-4 |
|---|---|
Fórmula molecular |
C14H16Cl2N2O5S |
Peso molecular |
395.3 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenyl)-1-ethyl-2-prop-2-enoxyimidazol-1-ium;hydrogen sulfate |
InChI |
InChI=1S/C14H15Cl2N2O.H2O4S/c1-3-9-19-14(17-7-8-18(14)4-2)12-6-5-11(15)10-13(12)16;1-5(2,3)4/h3,5-8,10H,1,4,9H2,2H3;(H2,1,2,3,4)/q+1;/p-1 |
Clave InChI |
DKDQTGKHTAAGNZ-UHFFFAOYSA-M |
SMILES canónico |
CC[N+]1=CC=NC1(C2=C(C=C(C=C2)Cl)Cl)OCC=C.OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


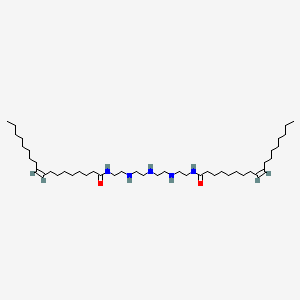
![methyl (1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylate](/img/structure/B12709481.png)
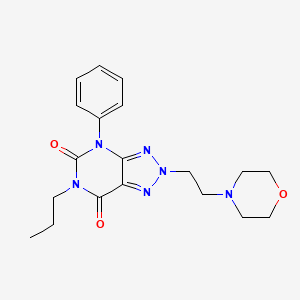
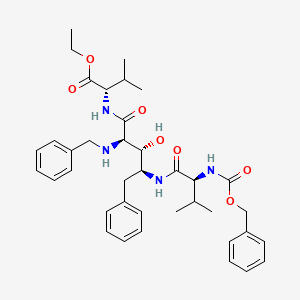
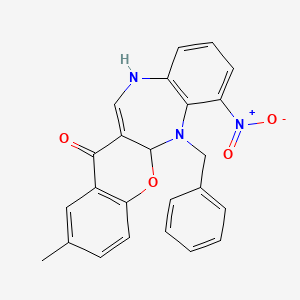
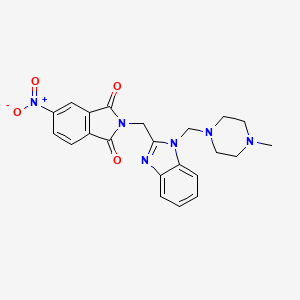

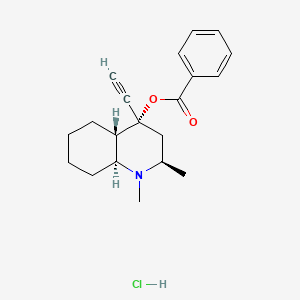
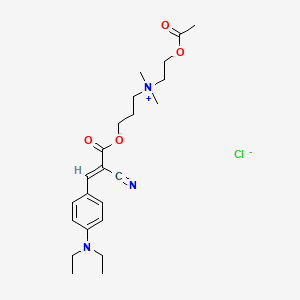
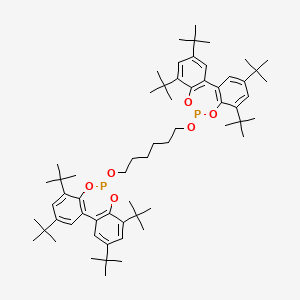
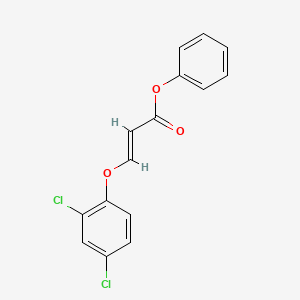
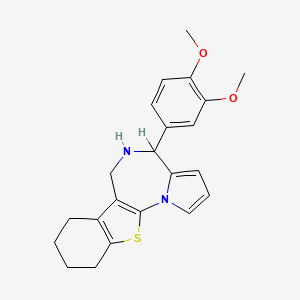
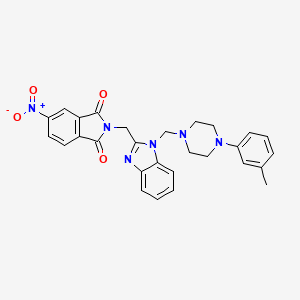
![[4-[4-(Diethylamino)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium lactate](/img/structure/B12709540.png)
